molecular formula C12H23BrO2 B14152703 Propan-2-yl 2-bromononanoate CAS No. 5463-83-2

Propan-2-yl 2-bromononanoate

Cat. No.: B14152703
CAS No.: 5463-83-2
M. Wt: 279.21 g/mol
InChI Key: XOEFDTVUPJXGEA-UHFFFAOYSA-N
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Description

Propan-2-yl 2-bromononanoate is an organic compound with the molecular formula C12H23BrO2 It is an ester derived from the reaction of 2-bromononanoic acid and isopropanol

Preparation Methods

Synthetic Routes and Reaction Conditions

Propan-2-yl 2-bromononanoate can be synthesized through the esterification of 2-bromononanoic acid with isopropanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for mixing, heating, and purification can ensure consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-bromononanoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester can be hydrolyzed to yield 2-bromononanoic acid and isopropanol in the presence of a strong acid or base.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for the reduction of esters.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.

Major Products

    Nucleophilic Substitution: Depending on the nucleophile, products can include azides, thiocyanates, or ethers.

    Reduction: The major product is 2-bromononan-1-ol.

    Hydrolysis: The products are 2-bromononanoic acid and isopropanol.

Scientific Research Applications

Propan-2-yl 2-bromononanoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the preparation of pharmaceuticals and agrochemicals.

    Pharmaceuticals: The compound can be used in the development of drugs, especially those requiring ester functionalities for prodrug strategies.

    Materials Science: It can be utilized in the synthesis of polymers and other materials with specific properties.

    Biological Studies: The compound can be used to study ester hydrolysis and other biochemical reactions.

Mechanism of Action

The mechanism of action of Propan-2-yl 2-bromononanoate largely depends on the specific reaction it undergoes. For instance, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In hydrolysis reactions, the ester bond is cleaved, resulting in the formation of an acid and an alcohol. The molecular targets and pathways involved are specific to the type of reaction and the conditions under which it is carried out.

Comparison with Similar Compounds

Similar Compounds

    Propan-2-yl 2-bromo-2-methylpropanoate: Similar in structure but with a methyl group at the alpha position.

    Propan-2-yl 2-bromopropanoate: Lacks the extended carbon chain present in Propan-2-yl 2-bromononanoate.

    Propan-2-yl 2-chlorononanoate: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

This compound is unique due to its specific combination of a long carbon chain and a bromine atom, which imparts distinct reactivity and properties. This makes it particularly useful in applications requiring specific steric and electronic characteristics.

Properties

CAS No.

5463-83-2

Molecular Formula

C12H23BrO2

Molecular Weight

279.21 g/mol

IUPAC Name

propan-2-yl 2-bromononanoate

InChI

InChI=1S/C12H23BrO2/c1-4-5-6-7-8-9-11(13)12(14)15-10(2)3/h10-11H,4-9H2,1-3H3

InChI Key

XOEFDTVUPJXGEA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C(=O)OC(C)C)Br

Origin of Product

United States

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